molecular formula C20H18N4OS B12161085 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B12161085
M. Wt: 362.4 g/mol
InChI Key: BXFSFFKHPYRUQT-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 5-methylindole, 4-pyridinylthiazole, and propanoyl chloride. The synthesis could involve:

    Formation of the Indole Derivative: 5-methylindole can be reacted with an appropriate halogenating agent to introduce a reactive site.

    Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The indole and thiazole derivatives can be coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It could be used in assays to investigate its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure might impart specific properties to the final products.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide: Lacks the methyl group on the indole ring.

    3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide: Has a butanamide group instead of propanamide.

    3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Has an acetamide group instead of propanamide.

Uniqueness

The uniqueness of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and molecular structure. The presence of the methyl group on the indole ring and the propanamide moiety might impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4OS/c1-14-2-3-18-16(12-14)6-10-24(18)11-7-19(25)23-20-22-17(13-26-20)15-4-8-21-9-5-15/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23,25)

InChI Key

BXFSFFKHPYRUQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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